4-Methyl-6-nitro-1H-indole
Overview
Description
4-Methyl-6-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
4-Methyl-6-nitro-1H-indole, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . They show high-affinity binding to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For example, some indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives impact a wide range of biochemical pathways.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can cause a range of molecular and cellular effects .
Action Environment
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of this compound. For instance, the solvent’s polarizability can induce a local electric field affecting the vibrational characteristics of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-nitro-1H-indole typically involves the nitration of 4-methylindole. One common method is the reaction of 4-methylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 6-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6-nitro-1H-indole undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed:
Reduction: 4-Methyl-6-amino-1H-indole.
Substitution: 2-Bromo-4-methyl-6-nitro-1H-indole.
Oxidation: 4-Carboxy-6-nitro-1H-indole.
Scientific Research Applications
4-Methyl-6-nitro-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Methyl-1H-indole: Lacks the nitro group, resulting in different chemical and biological properties.
6-Nitro-1H-indole:
4-Methyl-6-amino-1H-indole: The amino group provides different reactivity compared to the nitro group.
Uniqueness: 4-Methyl-6-nitro-1H-indole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-6-nitro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-7(11(12)13)5-9-8(6)2-3-10-9/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZHKODNLXFZBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.